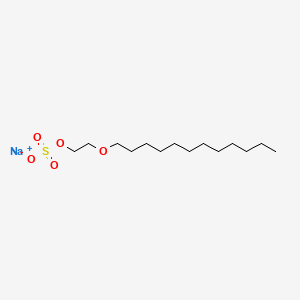

Sodium lauryl polyoxyethylene ether sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium lauryl polyoxyethylene ether sulfate, also known as sodium lauryl ether sulfate, is an anionic detergent and surfactant commonly found in many personal care products such as soaps, shampoos, and toothpaste. It is also used in industrial applications. This compound is known for its excellent foaming properties and its ability to remove oils and dirt effectively .

Mecanismo De Acción

Target of Action

Sodium Laureth Sulfate (SLES) is an anionic surfactant that is primarily targeted at the surfaces of various substances . It is used in many personal care products such as soaps, shampoos, and toothpaste, and for industrial uses . SLES is a fat emulsifier, wetting agent, and detergent . It lowers the surface tension of aqueous solutions, allowing for easier spreading and mixing of the liquid .

Mode of Action

SLES operates by reducing the surface tension of liquids, which allows for easier spreading and mixing . As an anionic surfactant, it is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows SLES to trap oil and dirt, making it easier to rinse away with water .

Biochemical Pathways

Instead, its primary function is to act as a surfactant, reducing surface tension and facilitating the removal of dirt and oils .

Result of Action

The primary result of SLES action is the removal of dirt and oils from the skin and hair . It works by trapping oil and dirt so it can be rinsed away with water . SLES can help create a rich lather in products like body and hand wash, facial cleansers, and bubble bath . It also helps create the foaming action in toothpaste and helps remove food particles from teeth .

Action Environment

SLES is biodegradable and breaks down easily in the environment, reducing its impact on aquatic ecosystems . It has been associated with potential environmental concerns due to its production process, which may involve the use of petrochemicals and the generation of harmful byproducts . Thus, it can also be toxic to aquatic animals .

Análisis Bioquímico

Biochemical Properties

Sodium laureth sulfate is an anionic surfactant that has excellent decontamination, emulsification, dispersion, and wetting properties . It attaches to oil and grease, suspending them in water and allowing them to be removed . It also lowers the surface tension of water, acting as a foaming agent and allowing bubbles to form .

Cellular Effects

Sodium laureth sulfate has been shown to cause irritation to the skin and eyes in both animal and human experiments . It is thought to irritate the skin by disrupting the natural oils that maintain the skin’s integrity . This not only leads to direct damage, but also reduces the skin’s ability to keep out allergens – such as sodium laureth sulfate itself – that may trigger reactions such as eczema .

Molecular Mechanism

Sodium laureth sulfate is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt . This process allows sodium laureth sulfate to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of sodium laureth sulfate can change over time in laboratory settings. For example, it has been shown that three-dimensional cultured cells on paper responded more sensitively to sodium laureth sulfate than two-dimensional cultured cells .

Dosage Effects in Animal Models

The effects of sodium laureth sulfate can vary with different dosages in animal models. For example, it has been shown that sodium laureth sulfate causes eye or skin irritation in experiments conducted on animals .

Transport and Distribution

It is known that sodium laureth sulfate is an anionic detergent and surfactant, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

As a surfactant, it is likely to be found in areas of the cell where it can interact with lipid membranes and other hydrophobic substances .

Métodos De Preparación

Sodium lauryl polyoxyethylene ether sulfate is prepared by the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylated alcohol is then converted into a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt using sodium hydroxide . This process involves several steps:

Ethoxylation: Dodecyl alcohol reacts with ethylene oxide to form ethoxylated alcohol.

Sulfation: The ethoxylated alcohol is treated with sulfur trioxide or chlorosulfonic acid to form the half ester of sulfuric acid.

Neutralization: The half ester is neutralized with sodium hydroxide to produce sodium laureth sulfate.

Análisis De Reacciones Químicas

Sodium lauryl polyoxyethylene ether sulfate primarily undergoes reactions typical of surfactants. It can participate in:

Oxidation: this compound can be oxidized, although this is not common in typical applications.

Reduction: Reduction reactions are also rare for this compound.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Aplicaciones Científicas De Investigación

Sodium lauryl polyoxyethylene ether sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of hydrophobic compounds.

Biology: Employed in cell lysis buffers to break open cells and release their contents for further analysis.

Medicine: Utilized in formulations for topical medications to enhance the penetration of active ingredients through the skin.

Industry: Commonly used in the formulation of cleaning agents, emulsifiers, and foaming agents in various industrial processes

Comparación Con Compuestos Similares

Sodium lauryl polyoxyethylene ether sulfate is often compared to sodium lauryl sulfate, another common surfactant. While both compounds are effective detergents, sodium laureth sulfate is considered to be milder on the skin due to the additional ethoxylation step in its production. This step reduces the potential for skin irritation, making sodium laureth sulfate a preferred choice in personal care products . Other similar compounds include ammonium lauryl sulfate and sodium pareth sulfate, which are also used for their surfactant properties .

Conclusion

This compound is a versatile and widely used compound in both personal care and industrial applications. Its ability to effectively remove oils and dirt, combined with its relatively mild nature, makes it a valuable ingredient in many products. Understanding its preparation, chemical reactions, and applications can provide insights into its widespread use and importance in various fields.

Propiedades

Número CAS |

9004-82-4 |

|---|---|

Fórmula molecular |

C14H33NNaO5S+ |

Peso molecular |

350.47 g/mol |

Nombre IUPAC |

sodium;azane;2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1 |

Clave InChI |

XGHIRGCUJUQKNA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N.[Na+] |

Números CAS relacionados |

9004-82-4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2435932.png)

![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)

![methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B2435942.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)

![(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2435946.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)